4-(Methylphenylamino)pyridine-3-sulfonamide
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Overview
Description
4-(Methylphenylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . It is also known by other names such as Torasemide Impurity B and Torsemide USP Related Compound A . This compound is primarily used as a reference standard in pharmaceutical testing .
Preparation Methods
The synthesis of 4-(Methylphenylamino)pyridine-3-sulfonamide involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline . The reaction is typically carried out in a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser. Water is added to the flask, followed by 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine at room temperature. The mixture is then heated to 90°C for a minimum of 3 hours. After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-8 using saturated sodium bicarbonate. The product is precipitated, filtered, and purified using methanol and Darco KB .
Chemical Reactions Analysis
4-(Methylphenylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Scientific Research Applications
4-(Methylphenylamino)pyridine-3-sulfonamide is used in various scientific research applications, including:
Pharmaceutical Testing: It is used as a reference standard for the development and validation of analytical methods.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Chemical Research: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical reactions.
Properties
CAS No. |
58155-54-7 |
---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-(N-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H13N3O2S/c1-15(10-5-3-2-4-6-10)11-7-8-14-9-12(11)18(13,16)17/h2-9H,1H3,(H2,13,16,17) |
InChI Key |
MSVLBVSRWKHZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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